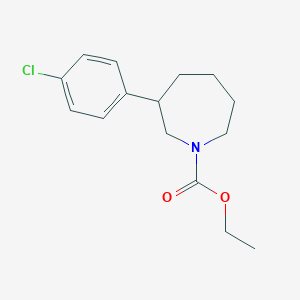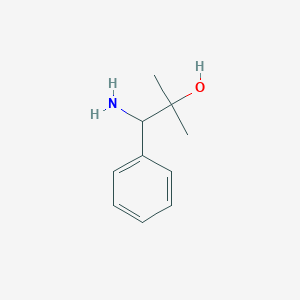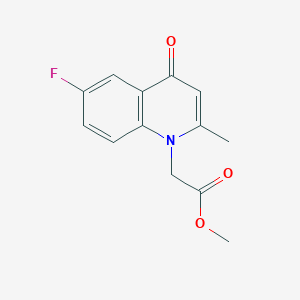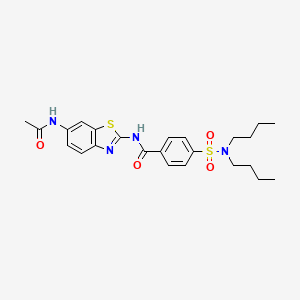![molecular formula C14H23NO5S B2753102 (1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid CAS No. 2503155-10-8](/img/structure/B2753102.png)
(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxolane ring, a phenylethanamine moiety, and a sulfuric acid component. The presence of chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine involves several steps, starting from readily available precursors. One common method involves the alkylation of a phenylethanamine derivative with an oxolane-containing reagent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the amine group, followed by the addition of the oxolane reagent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomeric purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylethanamine moiety, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines .
Scientific Research Applications
(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine involves its interaction with molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Another chiral compound with similar structural features but different functional groups.
(1R,2R)-Cyclohexane-1,2-diamine: Shares the chiral centers but has a cyclohexane ring instead of an oxolane ring.
Uniqueness
The uniqueness of (1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine lies in its specific combination of an oxolane ring and a phenylethanamine moiety, which imparts distinct stereochemical properties and reactivity. This makes it a valuable compound for stereochemical studies and applications in various fields .
Properties
IUPAC Name |
(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.H2O4S/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H2,1,2,3,4)/t13-,14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHNWQNGJCCFDS-DTPOWOMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-azabicyclo[3.3.1]nonan-4-one](/img/structure/B2753022.png)


![2-bromo-5-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2753026.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2753027.png)

![3-{2-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]-2-methylpropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2753030.png)



![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)
![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)
![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)
